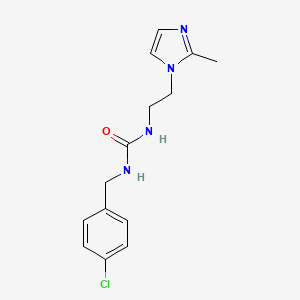
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CUCB80, is a synthetic compound that has been used in scientific research for its potential therapeutic benefits. CUCB80 is a urea derivative that has been shown to have neuroprotective effects in various animal models of neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties :
- A study described the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, including derivatives of urea (Petridou-Fischer & Papadopoulos, 1984).
- Another research focused on the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as a catalyst for the synthesis of dihydropyrimidinones, highlighting the utility of similar imidazole urea derivatives in chemical reactions (Sajjadifar, Nezhad & Darvishi, 2013).
Biological Activities and Applications :
- Novel urea derivatives, including 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo) variants, were synthesized and evaluated for central nervous system activity, indicating potential pharmacological applications (Szacon et al., 2015).
- A study on novel 1,2,4-oxadiazoles, including a compound structurally similar to 1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, demonstrated potent and selective histamine H3 receptor antagonist properties (Clitherow et al., 1996).
- Imidazole urea derivatives containing dioxaphospholanes were synthesized and their antimicrobial evaluation was conducted, showing potential in antimicrobial applications (Rani et al., 2014).
Chemical Reactions and Synthesis Techniques :
- Synthesis techniques for N,N′-disubstituted ureas containing polycyclic fragments, like the adamantane fragment, were developed, which could be relevant for synthesizing similar structures (Danilov, Burmistrov & Butov, 2020).
- Research on N-acyl cyclic urea derivatives, similar in structure to the compound of interest, provided insights into the synthesis and characterization of these compounds (Yang & Gao, 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11-16-6-8-19(11)9-7-17-14(20)18-10-12-2-4-13(15)5-3-12/h2-6,8H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFHFOMPQDDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)



![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2427979.png)
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)




![N-(3-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2427989.png)
